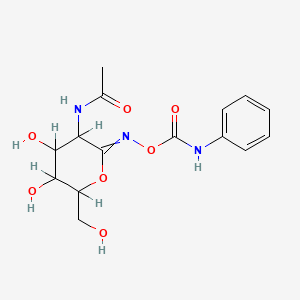
2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
科学的研究の応用
Environmental Impact and Degradation
Research into chlorophenyl compounds, including those similar to 2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile, has primarily focused on their environmental impact, particularly in aquatic environments. Studies have highlighted the moderate toxicity of chlorophenols to mammalian and aquatic life, noting significant toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, with some chlorophenols demonstrating moderate to high persistence under certain conditions. However, the presence of adapted microflora capable of biodegrading these compounds can reduce their persistence. Bioaccumulation of chlorophenols is generally expected to be low, but their strong organoleptic effects are notable (Krijgsheld & Gen, 1986).
Toxicology and Mutagenicity
Further research has delved into the toxicological and mutagenic effects of chlorophenyl herbicides like 2,4-D, which share structural similarities with 2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile. The global trends in the study of these compounds have been mapped out, highlighting the rapid advancements in understanding their toxicology and mutagenicity. This research underscores the need for continuous monitoring and evaluation of the environmental and health impacts of these chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Sorption to Environmental Media
The sorption behavior of phenoxy herbicides, including those related to 2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile, has been extensively studied. These investigations have compiled a significant database of soil-water distribution coefficients, which are crucial for understanding the environmental mobility and fate of these compounds. The research suggests that organic matter and iron oxides in the soil are critical sorbents for phenoxy herbicides, indicating the importance of these components in mitigating the environmental impact of such compounds (Werner, Garratt, & Pigott, 2012).
Degradation and Remediation Techniques
Studies have also focused on the degradation of chlorophenols using zero valent iron and iron-based bimetallic systems. These systems have shown potential in efficiently dechlorinating chlorophenols, suggesting a viable method for the remediation of contaminated environments. The research covers the mechanisms of removal, including dechlorination, sorption, and co-precipitation, and discusses the role of iron oxides formed on the surface of zero valent iron in the degradation process. This highlights the potential for innovative remediation technologies to address the environmental challenges posed by chlorophenols and similar compounds (Gunawardana, Singhal, & Swedlund, 2011).
特性
製品名 |
2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile |
|---|---|
分子式 |
C15H14ClN3O2 |
分子量 |
303.74 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-5-3-10(4-6-11)14-19-13(8-17)15(21-14)18-9-12-2-1-7-20-12/h3-6,12,18H,1-2,7,9H2 |
InChIキー |
CTAHOIKHXVKLQS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
正規SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
溶解性 |
2.5 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)
![1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)
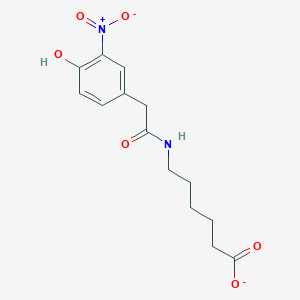
![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)
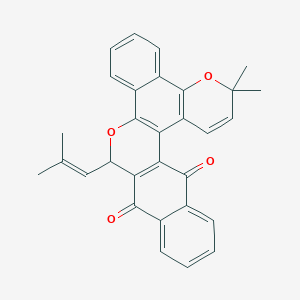
![8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B1226462.png)
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
![2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)
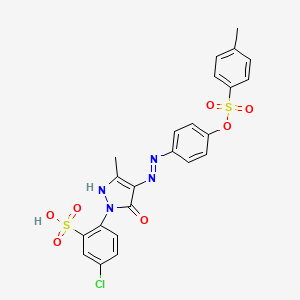
![6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1226466.png)
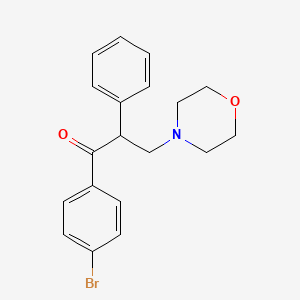
![4-[1-Ethyl-2-(4-methylphenyl)butyl]phenol](/img/structure/B1226469.png)
![2-Cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1226472.png)
